molecular formula C10H11N5O B2371910 N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide CAS No. 900014-56-4

N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2371910
CAS No.: 900014-56-4
M. Wt: 217.232
InChI Key: BQUNKJNYFLWLFZ-UHFFFAOYSA-N
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Description

N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide (CAS Number 900014-56-4) is a chemical compound with a molecular formula of C10H11N5O and a molecular weight of 217.23 g/mol . This molecule is a hybrid heterocycle, incorporating both a 1,2,4-triazole and a pyridine ring within its structure. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its ability to engage in hydrogen bonding, which is crucial for interactions with biological targets . Researchers are increasingly interested in such derivatives, as they often exhibit useful properties for practical applications . The primary research value of this compound lies in its potential as a key intermediate or building block for the synthesis of more complex molecules. It can be utilized in the development of novel chemical entities for pharmacological screening, particularly in the search for compounds with anticonvulsant, antibacterial, or antiviral effects, which are activities associated with the 1,2,4-triazole core . The presence of the pyridinyl moiety further enhances its utility as a ligand in coordination chemistry, making it suitable for the preparation of metal complexes that may possess unique catalytic or material properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-11-9(16)6-8-13-10(15-14-8)7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,11,16)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUNKJNYFLWLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and a triazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide as an anticancer agent. The compound exhibits selective inhibition of various kinases involved in cancer progression, particularly c-Met kinases. For instance, derivatives of triazole compounds have shown effective inhibition with IC50 values in the low micromolar range, making them promising candidates for further development in cancer therapeutics .

Case Study:
In a study involving the synthesis of 1,2,3-triazole-fused pyrazines, compounds similar to this compound demonstrated significant anticancer properties. One derivative was selected as a preclinical candidate due to its favorable pharmacokinetic profile and potent activity against non-small cell lung cancer .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameIC50 (µM)Target KinaseReference
This compound0.005c-Met
PF-042179030.005c-Met
Savolitinib0.01c-Met

Agricultural Applications

2.1 Fungicidal Properties
this compound has also been investigated for its fungicidal properties. Compounds containing triazole moieties are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis.

Case Study:
A series of triazole derivatives were tested against various fungal pathogens affecting crops. The results indicated that certain derivatives exhibited potent antifungal activity at concentrations as low as 10 µg/mL, suggesting their potential use as agricultural fungicides .

Table 2: Fungicidal Activity of Triazole Compounds

Compound NameMinimum Inhibitory Concentration (µg/mL)Target Fungal PathogenReference
This compound10Fusarium spp.
Triazole Derivative A5Aspergillus spp.

Material Science Applications

3.1 Coordination Chemistry
The coordination chemistry of this compound has been explored in the development of metal-organic frameworks (MOFs). The compound can act as a ligand to form stable complexes with transition metals.

Case Study:
Research has demonstrated that the incorporation of this triazole derivative into MOFs can enhance their stability and gas adsorption properties. For example, a MOF synthesized using this ligand showed improved CO2 capture efficiency compared to traditional materials .

Table 3: Properties of MOFs Containing Triazole Ligands

MOF TypeGas Adsorption Capacity (mmol/g)Stability (Months)Reference
MOF with N-methyl triazole ligand4012
Traditional MOF256

Mechanism of Action

The mechanism of action of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of 1,2,4-triazole-acetamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, molecular properties, and reported activities.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Formula Key Features
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide (Target Compound) 1,2,4-Triazole + Acetamide Pyridin-4-yl at C3; N-methylacetamide at C2 C₁₁H₁₂N₆O Balanced polarity; potential kinase inhibition
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 1,2,4-Triazole + Thioacetamide Allyl and pyridin-2-yl at triazole; thioether linkage to aryl acetamide C₂₀H₂₁N₅O₂S₂ Enhanced lipophilicity; sulfur improves metabolic stability
N-(2-Pyridinylmethyl)-2-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide 1,2,4-Triazole + Acetamide Pyridin-2-yl at triazole; pyridinylmethyl amide C₁₆H₁₅N₇O Dual pyridine motifs; possible chelation with metal ions
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide 1,2,4-Triazole + Thioacetamide Ethyl and pyridin-4-yl at triazole; thiazole-linked acetamide C₁₆H₁₇N₇OS₂ Thiazole enhances antibacterial potential; thioether increases flexibility
N-{4-[1-(4-Chlorophenyl)-3-{N′-[1-methyl-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14c) 1,2,4-Triazole + Indolinone hybrid Chlorophenyl and hydrazine-indolinone groups; acetamide C₂₆H₂₂ClN₇O₃ Anticancer activity (VEGFR-2 inhibition); hybrid scaffold

Pharmacological and Physicochemical Properties

Key Differences in Activity and Stability

  • Target Compound : Lacks sulfur atoms, reducing lipophilicity compared to thioacetamide analogs (e.g., ), which may improve aqueous solubility but decrease membrane permeability.
  • Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl (e.g., ) alters hydrogen-bonding capacity. The 4-pyridinyl orientation may favor interactions with kinase ATP-binding pockets .
  • Hybrid Scaffolds: Compound 14c integrates an indolinone moiety, showing potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM), whereas the target compound’s activity remains uncharacterized in the provided evidence.

Biological Activity

N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5C_{12}H_{13}N_5, and it features a triazole ring fused with a pyridine moiety. The presence of nitrogen heterocycles contributes to its biological activity, making it a candidate for various pharmacological applications.

This compound exhibits its biological effects primarily through:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it selectively inhibits the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. The compound demonstrated an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity .
  • Antimicrobial Activity : N-methyl derivatives have been explored for their antibacterial properties. Compounds with similar structures have shown effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description IC50/Effectiveness
Kinase Inhibition Selective inhibition of ALK5 and ALK4 kinasesIC50 = 0.013 μM
Antimicrobial Effective against methicillin-resistant Staphylococcus aureus (MRSA)MIC = 0.125 μg/mL
Antifibrotic Reduces fibrosis in cellular modelsSignificant reduction in fibrosis markers
Cancer Therapeutics Potential use in cancer immunotherapy by modulating TGF-beta signalingHigh selectivity for cancer cells

Case Study 1: Antifibrotic Properties

A study investigated the antifibrotic effects of N-methyl derivatives in human fibroblast cell lines. The results indicated that treatment with the compound significantly reduced collagen deposition and fibrotic markers compared to controls, suggesting its potential as an antifibrotic agent .

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed that N-methyl derivatives exhibited potent antibacterial activity. The compound showed a minimum inhibitory concentration (MIC) of 0.125 μg/mL against MRSA, outperforming standard antibiotics like vancomycin .

Case Study 3: Cancer Cell Inhibition

Research on cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in TGF-beta sensitive cancer cells. This effect was attributed to its ability to block the ALK5 pathway, which is crucial for tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including alkylation of triazole precursors and coupling with pyridine derivatives. For example:

  • Step 1 : Alkylation of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with α-chloro-N-methylacetamide in the presence of KOH (as seen in analogous triazole syntheses) .
  • Step 2 : Cyclization via reflux in polar aprotic solvents (e.g., DMF or pyridine) with catalysts like zeolite-Y to enhance yield and selectivity .
  • Optimization : Reaction temperature (150–160°C) and catalyst loading (0.01 M) are critical for minimizing side products. Purification via ethanol recrystallization improves purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Confirms substituent positions on the triazole and pyridine rings (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) .
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1670 cm⁻¹, triazole C-N stretch ~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂N₆O: 257.11) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodology :

  • In vitro antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses .
  • Anti-inflammatory testing : Measure inhibition of carrageenan-induced paw edema in rats (10–50 mg/kg doses) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodology :

  • Variation of substituents : Synthesize analogs with modified pyridine (e.g., 3-pyridinyl vs. 4-pyridinyl) or triazole (e.g., methyl vs. phenyl groups) to assess impact on bioactivity .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or kinases .
  • In vivo validation : Prioritize analogs with >50% inhibition in preliminary assays for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What computational strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) to explain variability in enzyme inhibition .
  • QSAR modeling : Correlate electronic descriptors (e.g., LogP, HOMO-LUMO gaps) with activity trends across studies .
  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) to identify confounding variables .

Q. How can crystallographic data improve understanding of its interaction mechanisms?

  • Methodology :

  • X-ray crystallography : Resolve 3D conformation using SHELXL for small-molecule refinement (e.g., torsion angles between triazole and pyridine) .
  • Electron density maps : Identify hydrogen bonds (e.g., amide NH∙∙∙O=C interactions) critical for target binding .
  • Comparative analysis : Overlay crystal structures with analogs to pinpoint steric or electronic influences on activity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Reaction Temp.150–160°C↑↑ (70–85%)
Catalyst (Zeolite-Y)0.01 M↑ Purity
SolventPyridine/DMF↑ Cyclization
PurificationEthanol Recrystallization↑ Crystallinity
Sources:

Table 2 : Biological Activity Trends in Analogous Compounds

Analog StructureIC₅₀ (μM)TargetKey Interaction
Pyridin-3-yl substitution12.5JNK3 kinaseH-bond with Lys93
Methyl-triazole variant45.8COX-2Hydrophobic pocket
Chlorophenyl derivative8.3EGFRπ-Stacking

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